Synthesis and Structure-Activity Relationships of 3,5-Disubstituted-pyrrolo[2,3-b]pyridines as Inhibitors of Adaptor-Associated Kinase 1 with Antiviral Activity

,

Journal of Medicinal Chemistry,

2019,

62(12),

5810-5831

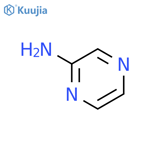

![2-Bromo-5H-pyrrolo[2,3-b]pyrazine structure](https://ja.kuujia.com/scimg/cas/875781-43-4x500.png)